4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid CAS number
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid CAS number
An In-depth Technical Guide to 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid
Topic: 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid CAS Number: 159191-56-7[1][2][3][4]
Introduction
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid is a bifunctional organoboron compound of significant interest in modern synthetic chemistry. Its structure uniquely combines a stable boronic acid moiety with a tert-butyldimethylsilyl (TBDMS) protected phenol. This arrangement makes it an invaluable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the synthesis of complex biaryl structures. The presence of the TBDMS ether provides a latent hydroxyl group, which can be unmasked in a subsequent step, offering a strategic advantage in the multi-step synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth examination of its properties, synthesis, and core applications for professionals in research and drug development.
Physicochemical Properties and Handling
Understanding the fundamental properties of a reagent is critical for its effective use and safe handling. The TBDMS group imparts significant lipophilicity to the molecule, influencing its solubility and handling characteristics compared to its unprotected phenolic precursor.
Key Properties Summary
The essential physicochemical data for 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 159191-56-7 | [1][2][3] |
| Molecular Formula | C₁₂H₂₁BO₃Si | [1][2][4] |
| Molecular Weight | 252.19 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder or solid | [1] |
| Melting Point | 194-198 °C | [1][3] |
| Storage Temperature | Room temperature, sealed in a dry, dark place | [1] |
| Purity (Typical) | ≥95% | [3] |
Stability and Handling
The stability of this boronic acid is enhanced by the bulky TBDMS protecting group, which sterically hinders protodeboronation, a common degradation pathway for boronic acids. However, like most boronic acids, it can undergo dehydration to form boroxine anhydrides. While this often does not impede its reactivity in coupling reactions, consistency is best maintained by storing the compound in a desiccator, away from direct light and moisture.
Safety Information: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn during handling.[3]
Synthesis and Purification
The most common laboratory-scale synthesis involves a lithium-halogen exchange on a protected bromophenol precursor, followed by quenching with a boron electrophile. This method is reliable and provides good yields of the desired product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for the target boronic acid.
Detailed Synthesis Protocol
This protocol is based on a standard literature procedure.[1]
Objective: To synthesize 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid from (4-bromophenoxy)tert-butyldimethylsilane.
Materials:
-
(4-bromophenoxy)tert-butyldimethylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Trimethyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Petroleum ether or hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (4-bromophenoxy)tert-butyldimethylsilane (1.0 eq) in anhydrous THF.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (approx. 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Causality Insight: This low temperature is crucial to prevent side reactions, such as the reaction of n-BuLi with the THF solvent or unwanted rearrangements. The lithium-halogen exchange is very fast at this temperature.
-
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the aryllithium intermediate.
-
Borylation: Add trimethyl borate (approx. 1.3 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Causality Insight: The aryllithium species is a potent nucleophile that attacks the electrophilic boron atom of the trimethyl borate. An excess of the borate ester is used to ensure complete consumption of the highly reactive aryllithium.
-
-
Warming and Quenching: After stirring for another hour at -78 °C, allow the reaction to slowly warm to room temperature. Once at room temperature, quench the reaction by carefully adding aqueous HCl until the pH is between 5 and 7.
-
Causality Insight: The acidic workup hydrolyzes the initially formed borate ester to the desired boronic acid.
-
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with DCM or EtOAc (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude solid can be purified by washing with a minimal amount of cold petroleum ether or hexanes to remove nonpolar impurities. The product is then collected by filtration as a white solid.[1] A yield of around 80% can be expected.[1]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[5] 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid is an excellent coupling partner in these reactions.
Strategic Importance
The key advantage of this reagent is its ability to introduce a protected phenol. This "masked" hydroxyl group is inert to many reaction conditions but can be easily deprotected later. This two-step sequence—coupling followed by deprotection—provides access to hydroxybiaryl scaffolds, which are prevalent in many biologically active molecules and functional materials.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The reaction proceeds via three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This is the rate-determining step and is facilitated by a base, which activates the boronic acid.[6]
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Generalized Protocol for Suzuki-Miyaura Coupling
Objective: To couple 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid with an aryl halide.
Materials:
-
Aryl halide (bromide, iodide, or triflate) (1.0 eq)
-
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XPhos) (1-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2-3 eq)
-
Anhydrous solvent (e.g., Dioxane, DMF, Toluene) with water
Procedure:
-
Setup: To a reaction vessel, add the aryl halide, the boronic acid, the base, and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Causality Insight: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover.
-
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Cool the mixture to room temperature and dilute with an organic solvent like EtOAc. Wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Applications in Drug Discovery and Materials Science
This reagent is a key starting material for synthesizing a range of high-value molecules.
-
Pharmaceuticals: It is used in the synthesis of biologically active compounds such as Phenylpyridone derivatives, which act as antagonists for the melanin-concentrating hormone receptor 1 (MCH1R), and inhibitors for gelatinases and matrix metalloproteinase-1 (MT1-MMP).[3] The biaryl motif is a common feature in many drug candidates.
-
Natural Products: It serves as a reactant for synthesizing natural products like Atromentin and its derivatives.[3]
-
Materials Science: It is a starting material for red electroluminescent polyfluorenes, which are used in the development of organic light-emitting diodes (OLEDs).[3]
TBDMS Deprotection: Unmasking the Phenol
A key final step in many synthetic sequences using this reagent is the cleavage of the TBDMS ether to reveal the free phenol.
Caption: Deprotection of the TBDMS ether to yield the phenol.
Protocol:
-
Dissolve the TBDMS-protected biaryl (1.0 eq) in THF.
-
Add a solution of tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF, approx. 1.1 eq).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography if necessary.
-
Causality Insight: The high affinity of the fluoride ion for silicon (due to the strength of the Si-F bond) drives the cleavage of the silicon-oxygen bond, liberating the phenoxide, which is then protonated during workup.
Conclusion
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid (CAS: 159191-56-7) is a highly valuable and versatile reagent. Its utility stems from the strategic combination of a reactive boronic acid for Suzuki-Miyaura coupling and a robust TBDMS protecting group that allows for the late-stage introduction of a phenolic hydroxyl group. For researchers in drug discovery and materials science, mastering the use of this building block provides a reliable and efficient pathway to complex molecular architectures that are otherwise challenging to synthesize.
References
-
4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride) | C12H21BO3Si | CID 11107815. PubChem. Available at: [Link]
-
Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Acme Organics. Available at: [Link]
-
Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. Available at: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal. Available at: [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 4-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID | 159191-56-7 [chemicalbook.com]
- 2. 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride) | C12H21BO3Si | CID 11107815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(叔丁基二甲基硅氧基)苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
